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molecular formula C11H7BrN2O5 B8708929 N-(6-bromo-8-nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide CAS No. 625380-44-1

N-(6-bromo-8-nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide

Cat. No. B8708929
M. Wt: 327.09 g/mol
InChI Key: OEZOEKHVZJTQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776860B2

Procedure details

The second step was the Erlenmeyer condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde (2*) with N-acetyl-glycine to yield N-(6-bromo-8-nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide (3*).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:11]([O-:13])=[O:12])[C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=O.[C:14]([NH:17][CH2:18][C:19](O)=[O:20])(=[O:16])[CH3:15]>>[Br:1][C:2]1[CH:3]=[C:4]([N+:11]([O-:13])=[O:12])[C:5]2[O:10][C:19](=[O:20])[C:18]([NH:17][C:14](=[O:16])[CH3:15])=[CH:7][C:6]=2[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=C(C=O)C1)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(C=C(C(O2)=O)NC(C)=O)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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